molecular formula C17H22ClNO B023146 Tofenacinhydrochlorid CAS No. 10488-36-5

Tofenacinhydrochlorid

Katalognummer: B023146
CAS-Nummer: 10488-36-5
Molekulargewicht: 291.8 g/mol
InChI-Schlüssel: YAXWIYFUVISXRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Tofenacin hydrochloride is an antidepressant drug with a tricyclic-like structure . It primarily targets the serotonin-norepinephrine reuptake system . This system plays a crucial role in regulating mood and cognition, and its dysfunction is associated with various psychiatric disorders .

Mode of Action

Tofenacin hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . Based on its close relation to orphenadrine, it may also possess anticholinergic and antihistamine properties .

Biochemical Pathways

Its action as an snri suggests that it impacts theserotonin and norepinephrine pathways . These pathways are involved in mood regulation, alertness, and energy levels .

Pharmacokinetics

As an orally administered drug , it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. The impact of these properties on the drug’s bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of Tofenacin hydrochloride’s action primarily involve an increase in serotonin and norepinephrine levels in the synaptic cleft . This increase enhances neurotransmission, which can alleviate symptoms of depression . Tofenacin hydrochloride is also the major active metabolite of orphenadrine and likely plays a role in its beneficial effects against depressive symptoms seen in Parkinson’s disease patients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tofenacin hydrochloride involves the reaction of N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of tofenacin hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tofenacin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of tofenacin hydrochloride .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Tofenacin hydrochloride is a compound with significant biological activity, primarily recognized for its role as an antidepressant. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

Overview of Tofenacin Hydrochloride

Tofenacin hydrochloride, a tricyclic-like antidepressant, was developed in the 1970s and is primarily known as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its structure and function closely resemble that of orphenadrine, from which it is derived as a major active metabolite. Tofenacin has been utilized in treating depressive symptoms, particularly in patients with Parkinson's disease, where it addresses both mood and motor symptoms associated with the condition .

Tofenacin acts mainly by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This mechanism increases the availability of these neurotransmitters, which are crucial for mood regulation. Additionally, tofenacin exhibits anticholinergic properties, which may help alleviate symptoms such as muscle rigidity and tremors commonly seen in Parkinson's disease .

Biochemical Pathways

  • Serotonin-Norepinephrine Reuptake Inhibition : Enhances neurotransmitter levels.
  • Anticholinergic Activity : Modulates cholinergic signaling, potentially reducing motor symptoms.

Pharmacokinetics

Tofenacin is administered orally and demonstrates a pharmacokinetic profile typical of tricyclic antidepressants. It undergoes hepatic metabolism, with its effects lasting several hours post-administration. The compound's interaction with muscarinic acetylcholine receptors further influences its pharmacological effects .

Clinical Applications

Tofenacin has been studied for various clinical applications:

  • Depression Management : Initially marketed as an antidepressant, it has shown efficacy in managing depressive symptoms associated with antipsychotic therapy.
  • Parkinson's Disease : As a treatment for depression in Parkinson's patients, it helps manage both mood disorders and extrapyramidal side effects .

Comparative Studies

A notable comparative study evaluated the effectiveness of tofenacin against orphenadrine in controlling depression and extrapyramidal symptoms induced by fluphenazine decanoate therapy. The study revealed that while both compounds were effective, orphenadrine had a statistically significant advantage in managing depressive symptoms (p < 0.05) .

Study Drugs Compared Findings
Comparative TrialTofenacin vs. OrphenadrineBoth effective for Parkinsonian side effects; Orphenadrine superior for depression

Case Studies and Clinical Trials

  • Clinical Efficacy : A review of clinical trials indicated that tofenacin effectively alleviates depressive symptoms in patients undergoing treatment for Parkinson's disease .
  • Toxicokinetic Analysis : Various studies have examined the toxicokinetics of tofenacin, emphasizing dose-dependent exposure and variability across different populations .

Interaction Studies

Tofenacin’s potential interactions with other medications warrant caution when co-administered with other antidepressants due to the risk of serotonin syndrome. Its anticholinergic properties may also lead to interactions that could exacerbate side effects when combined with other drugs affecting cholinergic transmission .

Eigenschaften

IUPAC Name

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXWIYFUVISXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10488-36-5
Record name Ethanamine, N-methyl-2-[(2-methylphenyl)phenylmethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10488-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofenacine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tofenacine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tofenacin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFENACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A10ND4DWR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofenacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Tofenacin hydrochloride
Reactant of Route 3
Reactant of Route 3
Tofenacin hydrochloride
Reactant of Route 4
Reactant of Route 4
Tofenacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Tofenacin hydrochloride
Reactant of Route 6
Reactant of Route 6
Tofenacin hydrochloride
Customer
Q & A

Q1: What can you tell me about the in vivo efficacy of Tofenacin hydrochloride in treating extrapyramidal side effects?

A1: The research [] directly compares Tofenacin hydrochloride (Elamol) with Orphenadrine hydrochloride (Disipal) in managing Parkinsonian side effects associated with Fluphenazine decanoate therapy. The study found that both drugs provided adequate control over these side effects. Importantly, there was no statistically significant difference in efficacy between Tofenacin and Orphenadrine in controlling these specific side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.